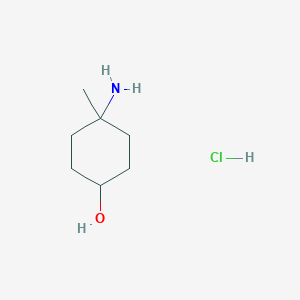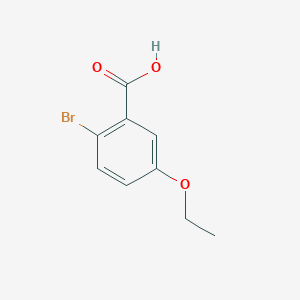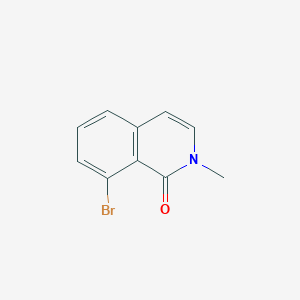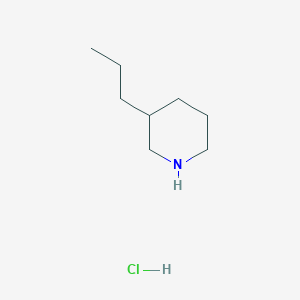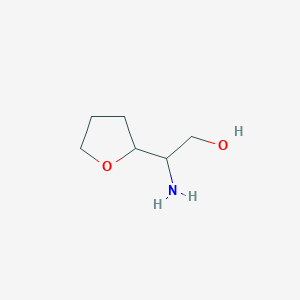![molecular formula C14H20N2O2 B1375632 rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate CAS No. 1312766-48-5](/img/structure/B1375632.png)
rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate
Overview
Description
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate (also known as rel-benzyl N-carbamate) is a synthetic compound that has been used in various scientific research applications. It is a highly active compound with a wide range of biochemical and physiological effects. It has been used in various fields, such as pharmaceuticals, biochemistry, and biotechnology. The synthesis method of rel-benzyl N-carbamate is relatively simple and can be used in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for this compound.
Scientific Research Applications
Mechanochemical Synthesis of Carbamates
1,1′-Carbonyldiimidazole (CDI) has been used as an eco-friendly acylation agent for the mechanochemical preparation of carbamates, including N-methyl-O-benzyl carbamate. This process involves the use of vibrational ball-mills and planetary ball-mills, offering a sustainable method for the synthesis of carbamates (Lanzillotto et al., 2015).
Facile Synthesis of Carbamate Derivatives
Benzyl carbamate can react with aromatic aldehyde and dichlorophenylphosphine to produce phenyl 1-aryl methylphosphinic chloride, which can then react with an amino acid ester to yield phosphinopeptide derivatives (Dai & Chen, 1997).
Synthesis of N-tosyl Bromo-aminocyclitol
A new N-tosyl bromo-aminocyclitol molecule was synthesized starting from cyclohexadiene. This involved preparing oxazolidinone from bis-carbamate, synthesized from cyclohexenediol, and subsequent transformations. The molecule has potential for biological activity evaluation (Kurbanoğlu, 2016).
Synthesis of Carbamates from Azabicyclic Chloroformate
A series of benzimidazole, thiazole, and benzothiazole carbamates derived from 9-methyl-9-azabicyclo[3.3.1]nonan-3β-ol were synthesized and studied, showing different types of hydrogen bonds and conformations (Iriepa et al., 2004).
Study of Antitumor Agents
R 17934 -NSC 238159, a methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2 yl] carbamate, demonstrated activity against various experimental tumors. The study highlighted its low toxicity and potential for clinical application (Atassi & Tagnon, 1975).
Synthesis of Antineoplastic and Antifilarial Agents
Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized, showing significant growth inhibition in L1210 cells and potential as antineoplastic and antifilarial agents (Ram et al., 1992).
properties
IUPAC Name |
benzyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYNKKTFXWAET-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CNC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)


![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)
